![molecular formula C19H20N2O2 B444477 11-(2-furyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 145628-72-4](/img/structure/B444477.png)

11-(2-furyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

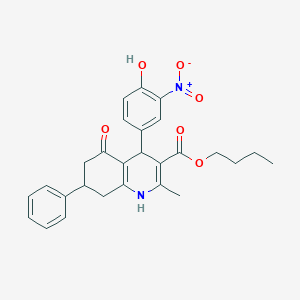

The synthesis of similar benzodiazepine derivatives has been reported in literature. For instance, a microwave-assisted synthesis of 11-substituted-3,3-dimethyl-2,3,4,5,10,11-hexahydrodibenzo [b,e] [1,4]diazepin-1-one derivatives catalyzed by silica supported fluoroboric acid has been described .Chemical Reactions Analysis

The chemical reactions involving similar benzodiazepine derivatives have been studied. For instance, the reaction of a titanium tetrakisamine complex, formed from piperazine and titanium tetrachloride, with the tricyclic lactam has been reported .Aplicaciones Científicas De Investigación

Synthetic Pathways and Novel Systems

The chemical compound has been the subject of research focusing on novel synthetic pathways and the creation of new polycyclic systems. For example, the dehydration of specific derivatives led to the formation of a new fused pentacyclic system, highlighting innovative approaches to compound synthesis and the discovery of structures with potential for further investigation and application (Ukhin et al., 2011).

Efficient Synthesis and Derivatives

Research has developed efficient synthesis methods for creating novel derivatives of the compound, indicating potential pharmacological activity. These studies emphasize the adaptability of the compound's structure for modifications, leading to various derivatives with possible therapeutic applications (Cortéas et al., 2004).

Spectral Analysis and Fragmentation Patterns

Mass spectral analysis of derivatives provides insights into the compound's fragmentation upon electron impact, aiding in understanding its chemical behavior and structural characteristics. This analysis is crucial for the identification and characterization of new derivatives (Arellano et al., 1982).

Applications in Chemical Sensing and Material Science

Chemosensors for Metal Cations

Some derivatives have been identified as effective and selective fluorescent chemosensors for detecting specific metal cations, showcasing the compound's utility in analytical chemistry and environmental monitoring (Tolpygin et al., 2012).

Corrosion Inhibition

The compound and its derivatives have shown promising results as corrosion inhibitors for mild steel in acidic media. This application is significant for industrial processes, where corrosion resistance is critical for material longevity and safety (Laabaissi et al., 2021).

Pharmaceutical and Biological Research

Analgesic Activity

Synthesized derivatives have demonstrated moderate analgesic activity, suggesting potential therapeutic uses. This finding opens avenues for further pharmacological research to explore the compound's utility in pain management (Matsuo et al., 1985).

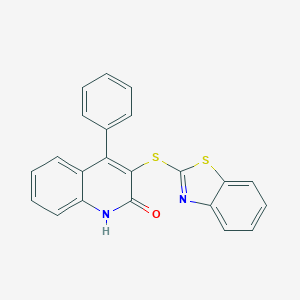

Butyrylcholinesterase Inhibitors

Some benzodiazepine-1,2,3-triazole hybrid derivatives have been evaluated as selective inhibitors of butyrylcholinesterase, indicating potential applications in treating diseases like Alzheimer's by targeting specific enzymes involved in the disease's pathogenesis (Mehrazar et al., 2019).

Direcciones Futuras

Benzodiazepines and their derivatives continue to be an area of active research due to their wide range of biological activities. Future directions may include the synthesis of novel benzodiazepine derivatives, investigation of their biological activities, and development of safer and more effective therapeutic agents .

Propiedades

IUPAC Name |

6-(furan-2-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-19(2)10-14-17(15(22)11-19)18(16-8-5-9-23-16)21-13-7-4-3-6-12(13)20-14/h3-9,18,20-21H,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVPQCQAZKMGJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CO4)C(=O)C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(2-ethoxyphenyl)-6-(4-methoxyphenyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444399.png)

![7-chloro-3-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B444400.png)

![9-[4-(diethylamino)phenyl]-6-phenyl-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444401.png)

![5-acetyl-9-(3-nitrophenyl)-6-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444402.png)

![10-acetyl-11-(4-chlorophenyl)-3-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444405.png)

![3-Benzoyl-6-[4-(diethylamino)phenyl]-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B444407.png)

![11-Isopropoxycarbonyl-10-methyl-2-amino-4-oxo-4,3a,8b-trihydro-3a,8b-expoxyethenoindeno[1,2-b]furan-3-carbonitrile](/img/structure/B444408.png)

![3-benzoyl-6-[4-(diethylamino)phenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444409.png)

![3-benzoyl-6-(2-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444410.png)

![3-[4-(diethylamino)phenyl]-10-hexanoyl-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444413.png)

![3-(3-nitrophenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444414.png)

![3-benzoyl-6-(4-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444417.png)